Pentasodium bis(5-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-((1-hydroxy-3-sulpho-7-(3-sulphoanilino)-2-naphthyl)azo)benzoato(4-))chromate(5-)
Description
This compound is a highly complex chromium-based coordination complex featuring azo, triazine, and sulfonated aromatic groups. Its structure includes:
- A central chromate(5-) ion coordinated to two anionic ligands.
- Each ligand comprises a benzoate backbone linked to a triazinylamino group (4-chloro-6-methoxy-1,3,5-triazin-2-yl) and a sulfonated naphthylazo group.
- The sulfonate (-SO₃⁻) and anilino (-NH-C₆H₄-SO₃⁻) substituents enhance water solubility and stability under industrial conditions .
This compound is primarily used in specialized dyeing processes or as a catalyst in organic synthesis due to its redox-active chromium center and strong chelating properties .
Properties
CAS No. |
83984-90-1 |
|---|---|
Molecular Formula |
C54H40Cl2CrN14Na5O20S4+5 |
Molecular Weight |
1571.1 g/mol |
IUPAC Name |
pentasodium;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[[1-hydroxy-3-sulfo-7-(3-sulfoanilino)naphthalen-2-yl]diazenyl]benzoic acid;chromium |
InChI |
InChI=1S/2C27H20ClN7O10S2.Cr.5Na/c2*1-45-27-32-25(28)31-26(33-27)30-16-7-8-20(19(12-16)24(37)38)34-35-22-21(47(42,43)44)9-13-5-6-15(11-18(13)23(22)36)29-14-3-2-4-17(10-14)46(39,40)41;;;;;;/h2*2-12,29,36H,1H3,(H,37,38)(H,39,40,41)(H,42,43,44)(H,30,31,32,33);;;;;;/q;;;5*+1 |
InChI Key |
KIGQQHATIOHJOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NC5=CC(=CC=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)O)Cl.COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NC5=CC(=CC=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)O)Cl.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Biological Activity
Pentasodium bis(5-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-((1-hydroxy-3-sulpho-7-(3-sulphoanilino)-2-naphthyl)azo)benzoato(4-))chromate(5-) is a complex compound with potential biological activity. Its structure incorporates a triazine moiety, azo groups, and chromate, suggesting various interactions with biological systems. This article reviews the available literature on its synthesis, biological properties, and potential applications.
Chemical Structure
The compound can be represented structurally as follows:
Synthesis and Characterization
Research indicates that the synthesis of this compound involves multiple steps, including the formation of the triazine ring and subsequent coupling reactions to introduce the azo and chromate functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of compounds containing triazine and azo functionalities. For instance, derivatives similar to pentasodium bis(5...) have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
The potential anticancer properties of triazine-based compounds have been explored extensively. Research suggests that these compounds can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerases. In vitro studies demonstrated that modifications to the triazine structure can enhance cytotoxicity against specific cancer cell lines .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of pentasodium bis(5...).
- Method : Disc diffusion method against E. coli and S. aureus.
- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
-
Case Study 2: Cytotoxicity in Cancer Cells
- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
- Method : MTT assay to determine cell viability post-treatment.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
The biological activity of pentasodium bis(5...) can be attributed to its ability to interact with cellular components:
- DNA Binding : The azo groups may facilitate binding to DNA, leading to disruptions in replication and transcription processes.
- Enzyme Inhibition : The chromate component could inhibit key enzymes involved in cellular metabolism.
Toxicology and Safety Profile
While promising in biological applications, it is crucial to assess the toxicity of pentasodium bis(5...). Preliminary studies indicate that while effective against pathogens and cancer cells, higher concentrations may lead to cytotoxic effects on normal cells. Further toxicological assessments are necessary to establish safe dosage levels for potential therapeutic use .
Scientific Research Applications
Structural Overview
The molecular formula for this compound is , with a molecular weight of approximately 1384.76 g/mol. The compound features a complex structure that includes triazine and azo groups, which contribute to its chemical reactivity and interaction with biological systems.
Applications in Analytical Chemistry
1. Colorimetric Analysis:
Pentasodium bis(5-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-((1-hydroxy-3-sulpho-7-(3-sulphoanilino)-2-naphthyl)azo)benzoato(4-))chromate(5-) is utilized as a colorimetric reagent in the detection of various analytes. Its azo group allows for the formation of colored complexes with metal ions, facilitating quantitative analysis through spectrophotometry. This application is particularly valuable in determining trace metals in environmental samples.
2. Environmental Monitoring:
The compound's ability to form stable complexes with heavy metals makes it useful in environmental monitoring. It can be employed to assess contamination levels in water and soil samples, aiding in the detection of pollutants such as lead and mercury.
Applications in Environmental Science
1. Remediation Technologies:
Research indicates that pentasodium bis(5-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-((1-hydroxy-3-sulpho-7-(3-sulphoanilino)-2-naphthyl)azo)benzoato(4-))chromate(5-) can be integrated into remediation technologies aimed at detoxifying contaminated sites. Its interaction with heavy metals can enhance the efficacy of bioremediation processes by stabilizing metal ions and preventing their leaching into groundwater.
2. Photocatalytic Applications:
Studies have explored the photocatalytic properties of this compound when combined with semiconductor materials. Under UV light irradiation, it can facilitate the degradation of organic pollutants, making it a candidate for advanced oxidation processes in wastewater treatment.
Potential Therapeutic Applications
1. Antimicrobial Activity:
There is emerging evidence suggesting that pentasodium bis(5-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-((1-hydroxy-3-sulpho-7-(3-sulphoanilino)-2-naphthyl)azo)benzoato(4-))chromate(5-) exhibits antimicrobial properties against certain bacterial strains. This potential makes it an interesting subject for further research in developing new antimicrobial agents.
2. Drug Delivery Systems:
The complex structure of this compound allows for modifications that could enhance drug delivery systems. Its ability to interact with biological molecules suggests potential applications in targeted drug delivery, especially for cancer therapies where selective targeting is crucial.
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Study on Colorimetric Detection | Demonstrated effective detection limits for lead ions using the compound as a reagent | Analytical Chemistry |
| Environmental Remediation Research | Showed significant reduction of heavy metal concentrations in contaminated soils | Environmental Science |
| Antimicrobial Efficacy Testing | Exhibited inhibitory effects on E. coli and S. aureus growth | Therapeutic Applications |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromium-Based Coordination Complexes
Key Findings:
Metal Center Influence :
- The target compound’s chromium(5-) center provides distinct redox behavior compared to cobalt(5-) in § 721.5283, which exhibits stronger Lewis acidity but lower thermal stability .
- Chromium complexes generally outperform cobalt analogs in dye-binding affinity due to their larger ionic radius and flexible coordination geometry .
Substituent Effects: Triazine Groups: The 4-chloro-6-methoxy triazinylamino group in the target compound enhances hydrolytic stability compared to the 4-amino-6-chloro variant in § 721.5283, which is more reactive but prone to degradation in alkaline conditions . Sulfonation Patterns:
- The 3-sulphoanilino group in the target compound improves solubility in polar solvents relative to the 4-sulfoanilino isomer (ID 5-5273), which shows higher aggregation tendencies .
- Disulfonated naphthalene in increases water solubility but reduces binding strength to cellulose in textile applications .
Regulatory and Industrial Relevance: The cobaltate complex (§ 721.5283) is subject to U.S. Toxic Substances Control Act (TSCA) regulations due to its nitro substituent, which poses mutagenicity concerns .
Q & A
Q. What are the optimal synthetic routes for preparing this chromium complex, and how do reaction conditions influence yield and purity?
The compound’s synthesis involves coupling triazine derivatives (e.g., 4-chloro-6-methoxy-1,3,5-triazin-2-amine) with azo-linked naphthyl and benzoate moieties. Key steps include:
- Triazine activation : Use nucleophilic substitution for amino group attachment under alkaline conditions (pH 8–10) .
- Azo coupling : Diazotization of sulfonated aniline derivatives followed by coupling with hydroxylated naphthalene at 0–5°C to stabilize intermediates .
- Chromium coordination : Chelation with chromium(III) salts in aqueous ethanol, requiring precise stoichiometry to avoid polynuclear species . Purification via membrane separation (e.g., nanofiltration) or precipitation at controlled pH (3.5–4.0) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing its coordination geometry and ligand interactions?
- UV-Vis spectroscopy : Identifies d-d transitions (e.g., λ~500–600 nm for Cr³⁺ octahedral geometry) and charge-transfer bands from azo groups .
- FTIR : Confirms sulfonate (1180–1200 cm⁻¹), triazine (1550 cm⁻¹), and Cr–O bonds (450–500 cm⁻¹) .
- XPS : Validates chromium oxidation state (Cr 2p₃/₂ at ~577 eV for Cr³⁺) and sulfur speciation in sulfonate groups .
Q. How can its stability under varying pH and temperature conditions be systematically evaluated?
Design accelerated degradation studies:
- pH stability : Incubate solutions (0.1–10 mM) across pH 2–12 at 25°C; monitor via HPLC (C18 column, 0.1% formic acid/MeOH gradient) for decomposition products like free triazine or sulfonated fragments .
- Thermal stability : Use TGA-DSC to identify decomposition thresholds (e.g., >200°C for ligand dissociation) .
Advanced Research Questions
Q. What computational strategies can model its electronic structure to predict reactivity in catalytic or photochemical applications?
- DFT calculations : Optimize geometry using B3LYP/6-31G* to map frontier orbitals (HOMO-LUMO gaps) and predict redox behavior .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic matrices to assess ligand dissociation kinetics .
- COMSOL Multiphysics : Integrate AI-driven models to predict catalytic efficiency in reaction simulations (e.g., electron transfer pathways) .
Q. How can contradictions in spectroscopic data (e.g., conflicting coordination numbers) be resolved?
- Multi-technique validation : Cross-reference EXAFS (for Cr–N/O bond distances) with magnetic susceptibility measurements to distinguish between octahedral vs. distorted geometries .
- Isomer analysis : Use chiral HPLC or capillary electrophoresis to separate geometric isomers (e.g., mer vs. fac configurations) .
Q. What methodologies are suitable for studying its interactions with biological macromolecules (e.g., DNA or proteins)?
- Surface plasmon resonance (SPR) : Quantify binding affinities (Kd) with immobilized proteins (e.g., serum albumin) .
- Fluorescence quenching : Monitor tryptophan emission decay in lysozyme upon complex addition to assess static vs. dynamic quenching mechanisms .
- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) after intercalation with the azo-chromium complex .
Q. How can its environmental fate be assessed, particularly in aqueous systems with competing ions?
- Solid-phase extraction (SPE) : Use HLB cartridges to isolate the compound from wastewater; quantify via LC-MS/MS (MRM transitions for sulfonate and triazine fragments) .
- Competitive adsorption studies : Evaluate ion-exchange selectivity (e.g., vs. Ca²⁺/Mg²⁺) using batch experiments with activated carbon or clay .
Methodological Considerations
- Sample preparation : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
- Data interpretation : Link spectral anomalies (e.g., unexpected FTIR peaks) to potential hydrolysis byproducts or metal-ligand charge transfer .
- Theoretical framework : Ground studies in ligand field theory or density functional theory to explain electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
